REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4](B(O)O)=[CH:3][CH:2]=1.Cl[C:11]1[CH:16]=[C:15]([O:17][CH:18]([CH3:20])[CH3:19])[C:14]([N+:21]([O-:23])=[O:22])=[CH:13][C:12]=1[CH3:24].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>O1CCOCC1.O.N#N.C(OCC)(=O)C>[CH:18]([O:17][C:15]1[C:14]([N+:21]([O-:23])=[O:22])=[CH:13][C:12]([CH3:24])=[C:11]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH:16]=1)([CH3:20])[CH3:19] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
147 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N#N
|
Name
|
Tris(dibenzylidene acetone)dipalladium (0)
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-dicyclohexylphosphine 2′-6′-dimethoxy biphenyl
|
Quantity
|
112 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)OC(C)C)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)OC(C)C)[N+](=O)[O-])C
|
Name
|
K3PO4
|
Quantity
|
462 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is bubbled through for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The reaction vessel is sealed
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
WASH
|
Details
|
washed with 1 N aqueous NaOH (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer is then dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by silica gel chromatography (gradient from hexanes to 30% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C(=CC(=C(C1)C1=CC=NC=C1)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |